4'-Trifluoromethyl-biphenyl-3-carboxylic acid
Overview
Description
4’-Trifluoromethyl-biphenyl-3-carboxylic acid is a chemical compound with the empirical formula C14H9F3O2 . It is a solid substance and has been tested as an effective hypolipidemic agent in animal species . It has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .
Molecular Structure Analysis
The molecular weight of 4’-Trifluoromethyl-biphenyl-3-carboxylic acid is 266.22 . The SMILES string representation of its structure isOC(C1=CC(C2=CC=C(C(F)(F)F)C=C2)=CC=C1)=O
. Physical and Chemical Properties Analysis
4’-Trifluoromethyl-biphenyl-3-carboxylic acid is a solid substance . Its empirical formula is C14H9F3O2, and it has a molecular weight of 266.22 .Scientific Research Applications
Microbial Degradation and Environmental Fate
- Polyfluoroalkyl Chemicals Degradation : Studies have investigated the microbial degradation of polyfluoroalkyl chemicals, precursors to perfluoroalkyl acids (PFAAs), which include compounds like "4'-Trifluoromethyl-biphenyl-3-carboxylic acid". Microbial degradation pathways are crucial for understanding the environmental fate of these persistent chemicals (Liu & Avendaño, 2013).
Analytical and Chemical Applications
Liquid-Liquid Extraction (LLX) of Carboxylic Acids : The recovery of carboxylic acids from aqueous streams through LLX highlights the importance of understanding the chemical properties of compounds like "this compound" for the development of bio-based plastics (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids : Research on the inhibition of microbial biocatalysts by carboxylic acids, including their impact on microbial cell membranes and internal pH, informs the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Medicinal Chemistry and Pharmacology
- Cinnamic Acid Derivatives as Anticancer Agents : Investigations into cinnamic acid derivatives, which share functional similarities with "this compound", have shown potential anticancer properties. These studies highlight the medicinal chemistry applications of structurally related compounds (De, Baltas, & Bedos-Belval, 2011).
Environmental Chemistry and Toxicology
- Environmental Fate and Effects of Fluorinated Compounds : Research on the environmental fate and effects of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) explores the impact of these compounds on human health and the environment. This research is relevant to understanding the behavior of "this compound" in environmental contexts (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the hcv ns5b polymerase and the Ca2+ release-activated Ca2+ (CRAC) channel .
Mode of Action
Based on its use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may interact with these targets to inhibit their function.
Biochemical Pathways
If it acts as an inhibitor for the hcv ns5b polymerase and the crac channel, it could potentially affect the replication of the hepatitis c virus and the regulation of intracellular calcium levels, respectively .
Result of Action
If it acts as an inhibitor for the hcv ns5b polymerase and the crac channel, it could potentially inhibit the replication of the hepatitis c virus and regulate intracellular calcium levels .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGBAVGLRYCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382236 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199528-28-4 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(Trifluoromethyl)-[biphenyl]-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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